molecular formula C12H14N2O2 B022429 N-Acetyl-5-hydroxytryptamine CAS No. 1210-83-9

N-Acetyl-5-hydroxytryptamine

Cat. No. B022429
M. Wt: 218.25 g/mol
InChI Key: MVAWJSIDNICKHF-UHFFFAOYSA-N
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Patent
US08901317B2

Procedure details

In round bottom flask, melatonin (48 mg, 0.21 mmol) was taken in dry CH2Cl2 (3 ml). The reaction mixture was cooled to −78° C. by keeping in acetone bath with liquid nitrogen. To this chilled reaction mixture boron tribromide (0.12 ml, 12 mmol) was added dropwise and stirring continued at this temperature for another 1 h. Then the reaction mixture was stirred overnight at room temperature for overnight. Completion of reaction was monitored by TLC; the reaction mixture was quenched by addition of water, and 10% Hcl and extracted with ethyl acetate. The combined organic phases were washed with water (20 mL) and brine (10 mL) and dried over sodium sulfate. The organic layer was removed under reduced pressure. The crude product was purified by silica gel column chromatography to give N-(2-(5-hydroxy-1H-indol-3-yl)ethyl) acetamide (5a). Isolated as reddish colored semi solid (20 mg, 45%), by elution with 6% methanol in chloroform.
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][CH2:5][CH2:6][C:7]1[C:11]2[CH:12]=[C:13]([O:16]C)[CH:14]=[CH:15][C:10]=2[NH:9][CH:8]=1)=[O:3].B(Br)(Br)Br>C(Cl)Cl.CC(C)=O>[OH:16][C:13]1[CH:12]=[C:11]2[C:10](=[CH:15][CH:14]=1)[NH:9][CH:8]=[C:7]2[CH2:6][CH2:5][NH:4][C:2](=[O:3])[CH3:1]

Inputs

Step One
Name
Quantity
48 mg
Type
reactant
Smiles
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.12 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
Then the reaction mixture was stirred overnight at room temperature for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Completion of reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched by addition of water, and 10% Hcl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with water (20 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic layer was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=C2C(=CNC2=CC1)CCNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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